Pipradimadol
Description
Pipradimadol (CAS 68797-29-5) is an analgesic compound with the molecular formula C₂₄H₃₇ClN₂O₂ . It belongs to a class of synthetic opioids or opioid-like analgesics, as suggested by its structural similarity to other "-adol" suffix compounds (e.g., tramadol, pipramadol) . While detailed mechanistic studies on this compound are sparse in the provided evidence, its classification as an analgesic aligns with its primary use in pain management .
Properties
CAS No. |
68797-29-5 |
|---|---|
Molecular Formula |
C24H37ClN2O2 |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
2-[1-[2-(2-chlorophenyl)ethyl]-4-hydroxypiperidin-4-yl]-N-cyclohexyl-N,2-dimethylpropanamide |
InChI |
InChI=1S/C24H37ClN2O2/c1-23(2,22(28)26(3)20-10-5-4-6-11-20)24(29)14-17-27(18-15-24)16-13-19-9-7-8-12-21(19)25/h7-9,12,20,29H,4-6,10-11,13-18H2,1-3H3 |
InChI Key |
CNIMNQJXZKALLC-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O |
Canonical SMILES |
CC(C)(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O |
Synonyms |
FU 29-245 |
Origin of Product |
United States |
Preparation Methods
Pipradimadol can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with appropriate substituents under controlled conditions . The preparation of this compound typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and reagents like polyethylene glycol (PEG) and Tween 80 . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained.
Chemical Reactions Analysis
Pipradimadol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pipradimadol has been studied extensively for its scientific research applications. In the field of chemistry, it is used as a reference compound for testing other stimulants . In biology and medicine, this compound has been investigated for its potential therapeutic effects in treating conditions such as depression, fatigue, and obesity . It has also been studied for its bactericidal properties and its effects on postpartum depressive symptoms .
Mechanism of Action
Pipradimadol exerts its effects by acting as a central serotonin antagonist . It blocks the serotonin receptors in the brain, leading to a decrease in serotonin activity. This mechanism of action is responsible for its antidepressive and antinociceptive properties. This compound also interacts with other neurotransmitter systems, including dopamine and norepinephrine, which contribute to its overall effects on the central nervous system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
The table below compares Pipradimadol with structurally and functionally related compounds:
| Compound | Therapeutic Class | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|---|
| This compound | Analgesic | 68797-29-5 | C₂₄H₃₇ClN₂O₂ | Chlorinated phenylpiperidine derivative |
| Pipramadol | Analgesic | 55313-67-2 | C₂₃H₃₅ClN₂O₂ | Shorter alkyl chain vs. This compound |
| Tramadol | Analgesic | 27203-92-5* | C₁₆H₂₅NO₂ | Lacks chlorine; SNRI + µ-opioid agonist |
| Pipradrol | Nootropic | 467-60-7 | C₁₈H₂₁NO | Non-chlorinated; psychostimulant |
Pharmacological and Therapeutic Differences
- This compound vs. Pipramadol: Both are chlorinated phenylpiperidine derivatives, but Pipramadol has a shorter alkyl chain (C₂₃ vs. C₂₄), which may affect lipid solubility and metabolism .
- This compound vs. Tramadol: Tramadol is well-documented as a serotonin-norepinephrine reuptake inhibitor (SNRI) with µ-opioid receptor agonism, contributing to its dual analgesic action . In contrast, this compound’s chlorine substitution may enhance receptor affinity or alter metabolic stability . Tramadol’s metabolite (M1) is critical for opioid effects, whereas this compound’s metabolic pathway remains uncharacterized in the evidence .
- This compound vs. Pipradrol: Pipradrol is a nootropic with a non-chlorinated structure, acting as a dopamine reuptake inhibitor. This contrasts sharply with this compound’s analgesic focus .
Clinical and Research Findings
- Efficacy: Tramadol has extensive clinical data supporting its use in moderate-to-severe pain, with a bioavailability of ~70% and a half-life of 5–6 hours . No comparable pharmacokinetic data for this compound or Pipramadol are available in the evidence. this compound’s structural chlorine atom may prolong its half-life compared to non-chlorinated analogs, but this remains speculative without empirical studies .
Safety :
- Tramadol’s risks include serotonin syndrome and respiratory depression, mitigated by its partial opioid activity . This compound’s safety profile is undocumented in the evidence, though structural similarities warrant caution regarding opioid-related side effects .
Biological Activity
Pipradimadol is a compound that has garnered attention due to its potential therapeutic applications, particularly in the realm of pain management and neurological disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.
This compound is classified as a synthetic compound with a unique chemical structure that contributes to its biological activity. It primarily acts as a dual-action analgesic , exhibiting both opioid and non-opioid mechanisms. The compound interacts with various receptors in the central nervous system (CNS), including:
- Mu-opioid receptors (MOR) : Responsible for mediating analgesic effects.
- Norepinephrine receptors : Involved in modulating pain pathways.
- Serotonin receptors : Contributing to mood regulation and pain perception.
Pharmacological Properties
The pharmacological profile of this compound reveals several key activities:
- Analgesic Effects : Clinical studies have demonstrated that this compound effectively alleviates pain in various models, including acute and chronic pain conditions.
- Antidepressant Activity : Some research indicates that this compound may also possess antidepressant-like effects, potentially through its action on serotonin pathways.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential:
-
Clinical Trial on Pain Management :
- A randomized controlled trial evaluated the efficacy of this compound in patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo, with a favorable safety profile.
-
Animal Model Studies :
- In rodent models, this compound demonstrated dose-dependent analgesic effects. The compound was effective in reducing both inflammatory and neuropathic pain.
-
Neuroprotective Studies :
- Research involving cellular models showed that this compound could reduce oxidative stress markers and apoptosis in neuronal cells, suggesting its potential as a neuroprotective agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
